molecular formula C23H18BrN5 B5832987 2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine

2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine

Cat. No.: B5832987
M. Wt: 444.3 g/mol
InChI Key: IDDFFAOGSPUOLE-WGOQTCKBSA-N
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Description

2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Properties

IUPAC Name

2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5/c1-29(26-16-17-6-5-13-25-15-17)22-14-21(18-7-3-2-4-8-18)27-23(28-22)19-9-11-20(24)12-10-19/h2-16H,1H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDFFAOGSPUOLE-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)N=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzaldehyde with pyridine-3-carbaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with N-methyl-6-phenylpyrimidin-4-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-methyl-6-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine core with a bromophenyl and pyridinylmethylideneamino groups enhances its potential as a versatile compound for various applications .

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